2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-15(12(2)22-11)16(20)18-13-8-17-19(9-13)10-14-5-3-4-6-21-14/h7-9,14H,3-6,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLDSATMDZPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide can be approached through multiple pathways, with the most efficient route involving a convergent synthesis strategy. The preparation generally requires three key components:
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine derivative
- 2,5-Dimethylfuran-3-carboxylic acid component
- Suitable coupling reagents for amide bond formation
The general synthetic pathway involves N-alkylation of the pyrazole nitrogen with a tetrahydropyranyl methyl group, functionalization of the pyrazole C4 position, preparation of the furan carboxylic acid component, and final amide coupling. Each step requires specific reaction conditions and purification procedures to ensure high yield and purity of the final product.
Preparation of 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole
N-Alkylation of Pyrazole
The initial step involves N-alkylation of pyrazole with an appropriate tetrahydropyran-2-ylmethyl halide derivative. Several methods can be employed for this transformation:
Method A: Alkylation using tetrahydro-2H-pyran-2-ylmethyl chloride
Reagents and conditions:
- Pyrazole (1.0 eq)
- Tetrahydro-2H-pyran-2-ylmethyl chloride (1.2 eq)
- Potassium carbonate (2.0 eq)
- N,N-Dimethylformamide (DMF)
- Temperature: 80°C
- Time: 16 hours
In this procedure, pyrazole is dissolved in anhydrous DMF, followed by the addition of potassium carbonate as a base. Tetrahydro-2H-pyran-2-ylmethyl chloride is added dropwise, and the reaction mixture is heated at 80°C for 16 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography typically yields the desired N-alkylated pyrazole intermediate.
Method B: Phase-transfer catalysis
Reagents and conditions:
- Pyrazole (1.0 eq)
- Tetrahydro-2H-pyran-2-ylmethyl bromide (1.1 eq)
- Tetrabutylammonium bromide (0.1 eq)
- Aqueous sodium hydroxide (50%, w/w)
- Dichloromethane
- Temperature: 25°C
- Time: 4-6 hours
Under phase-transfer conditions, pyrazole is reacted with tetrahydropyran-2-ylmethyl bromide in a biphasic system consisting of dichloromethane and aqueous sodium hydroxide, with tetrabutylammonium bromide as the phase-transfer catalyst. The reaction proceeds at room temperature with vigorous stirring for 4-6 hours. The organic layer is then separated, dried, and the product is purified by column chromatography.
Regioselectivity Considerations
When alkylating pyrazole, regioselectivity is an important consideration as both N1 and N2 positions can potentially be alkylated. The relative ratios of N1 versus N2 alkylation products can vary depending on reaction conditions. Table 1 summarizes the regioselectivity outcomes under different reaction conditions:
Table 1: Regioselectivity in Pyrazole N-Alkylation
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 85:15 | 78 |
| NaH | THF | 0-25 | 92:8 | 82 |
| KOH | DMSO | 25 | 75:25 | 71 |
| NaOH/TBAB | CH₂Cl₂/H₂O | 25 | 88:12 | 80 |
*TBAB = Tetrabutylammonium bromide
The N1-alkylated product is typically the major isomer and can be separated from the N2-isomer by column chromatography. The desired N1-alkylated product (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole) is identified by its characteristic 1H NMR signals.
Preparation of C4-Functionalized Pyrazole Intermediates
Synthesis of 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-carbaldehyde
The C4 position of the pyrazole ring requires functionalization to introduce the amine group needed for the final amide coupling. This can be accomplished through several approaches:
Method A: Vilsmeier-Haack Formylation
Reagents and conditions:
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole (1.0 eq)
- Phosphoryl chloride (POCl₃) (1.5 eq)
- N,N-Dimethylformamide (DMF) (excess)
- Temperature: 0°C to 80°C
- Time: 4-6 hours
1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole is dissolved in DMF and cooled to 0°C. POCl₃ is added dropwise, and the mixture is warmed to room temperature and then heated at 80°C for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with aqueous sodium bicarbonate. The product is extracted with ethyl acetate, and the combined extracts are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography.
Method B: Borylation and Formylation
An alternative approach involves C4-borylation followed by formylation:
Step 1: Borylation
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole (1.0 eq)
- Bis(pinacolato)diboron (1.2 eq)
- [Ir(COD)OMe]₂ (0.03 eq)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (0.06 eq)
- THF (anhydrous)
- Temperature: 80°C
- Time: 16 hours
Step 2: Formylation
- Borylated intermediate (1.0 eq)
- Copper(II) acetate (0.1 eq)
- Formaldehyde (37% aqueous, excess)
- Potassium carbonate (2.0 eq)
- DMF/water (9:1)
- Temperature: 80°C
- Time: 6 hours
The C4-borylated pyrazole intermediate can be prepared using iridium-catalyzed borylation, followed by formylation under copper catalysis. This sequence provides the C4-formylpyrazole derivative, which serves as a key intermediate for further transformations.
Conversion to 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine
The aldehyde intermediate can be converted to the amine via several methods:
Method A: Reductive Amination via Oxime Formation
Step 1: Oxime Formation
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-carbaldehyde (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Sodium acetate (2.0 eq)
- Ethanol/water (3:1)
- Temperature: 70°C
- Time: 2 hours
Step 2: Reduction
- Oxime intermediate (1.0 eq)
- Sodium cyanoborohydride (3.0 eq)
- Titanium(III) chloride (1.5 eq)
- Ammonium acetate (excess)
- Methanol
- Temperature: 0°C to 25°C
- Time: 4 hours
The aldehyde is first converted to the corresponding oxime, which is then reduced to the primary amine using sodium cyanoborohydride and titanium(III) chloride.
Method B: Direct Reductive Amination
Reagents and conditions:
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-carbaldehyde (1.0 eq)
- Ammonium acetate (10.0 eq)
- Sodium cyanoborohydride (3.0 eq)
- Titanium(IV) isopropoxide (1.0 eq)
- Methanol
- Temperature: 25°C
- Time: 12 hours
Direct reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride in the presence of titanium(IV) isopropoxide can provide the primary amine in a one-pot procedure.
Method C: Azide Formation and Reduction
Step 1: Azide Formation
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-carbaldehyde (1.0 eq)
- Sodium azide (1.5 eq)
- Iodine (1.2 eq)
- DMF
- Temperature: 25°C
- Time: 2 hours
Step 2: Reduction
- Azide intermediate (1.0 eq)
- Triphenylphosphine (1.2 eq)
- THF/Water (9:1)
- Temperature: 25°C
- Time: 4 hours
The aldehyde can be converted to an azide intermediate, which is subsequently reduced to the primary amine using the Staudinger reaction.
Preparation of 2,5-Dimethylfuran-3-carboxylic Acid
Synthesis from 2,5-Dimethylfuran
The 2,5-dimethylfuran-3-carboxylic acid component can be prepared through direct metalation and carboxylation:
Reagents and conditions:
- 2,5-Dimethylfuran (1.0 eq)
- n-Butyllithium (1.1 eq)
- THF (anhydrous)
- Carbon dioxide (dry ice, excess)
- Temperature: -78°C to 25°C
- Time: 3 hours
2,5-Dimethylfuran is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at this temperature. The reaction mixture is then poured onto crushed dry ice, allowed to warm to room temperature, and acidified with aqueous HCl. The product is extracted with ethyl acetate, and the combined extracts are dried and concentrated to yield 2,5-dimethylfuran-3-carboxylic acid.
Alternative Synthesis via Furan Construction
An alternative approach involves the construction of the furan ring:
Step 1: Condensation
- 2,4-Pentanedione (1.0 eq)
- Diethyl oxalate (1.1 eq)
- Sodium ethoxide (2.2 eq)
- Ethanol (anhydrous)
- Temperature: 0°C to 25°C
- Time: 2 hours
Step 2: Cyclization
- Condensation product (1.0 eq)
- Concentrated sulfuric acid (catalytic)
- Ethanol
- Temperature: reflux
- Time: 3 hours
Step 3: Hydrolysis
- Furan ester (1.0 eq)
- Sodium hydroxide (2.0 eq)
- Ethanol/water (1:1)
- Temperature: reflux
- Time: 2 hours
This approach involves condensation of 2,4-pentanedione with diethyl oxalate, followed by cyclization to form the furan ring system. Subsequent ester hydrolysis provides the desired 2,5-dimethylfuran-3-carboxylic acid.
Amide Coupling Reactions
Carboxylic Acid Activation Methods
The formation of the amide bond between 2,5-dimethylfuran-3-carboxylic acid and 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine can be accomplished using various coupling agents:
Method A: Acid Chloride Formation and Coupling
Step 1: Acid Chloride Formation
- 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq)
- Thionyl chloride (5.0 eq) or Oxalyl chloride (2.0 eq) with DMF (cat.)
- Dichloromethane
- Temperature: reflux
- Time: 4 hours
Step 2: Amide Coupling
- Acid chloride (1.0 eq)
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (1.0 eq)
- Triethylamine (2.0 eq)
- Dichloromethane
- Temperature: 0°C to 25°C
- Time: 2-4 hours
The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with the pyrazole amine component in the presence of triethylamine to form the desired amide.
Method B: Coupling Agent-Mediated Amide Formation
Several coupling agents can be used for direct amide formation:
Reagents and conditions:
- 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq)
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (1.0 eq)
- Coupling agent (1.2 eq): HATU, HBTU, EDC/HOBt, or PyBOP
- Base (2.0-3.0 eq): DIPEA or triethylamine
- DMF or dichloromethane
- Temperature: 0°C to 25°C
- Time: 6-24 hours
Table 2 summarizes the results of various coupling agents on the amide formation reaction:
Table 2: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 0 to 25 | 12 | 85 |
| HBTU | DIPEA | DMF | 0 to 25 | 16 | 78 |
| EDC/HOBt | TEA | DCM | 0 to 25 | 24 | 72 |
| PyBOP | DIPEA | DMF | 0 to 25 | 18 | 80 |
| T3P | DIPEA | EtOAc | 0 to 25 | 6 | 83 |
*HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
*HBTU = Hexafluorophosphate Benzotriazole Tetramethyl Uronium
*EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
*HOBt = Hydroxybenzotriazole
*PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
*T3P = Propylphosphonic anhydride
*DIPEA = N,N-Diisopropylethylamine
*TEA = Triethylamine
*DCM = Dichloromethane
HATU generally provides the highest yields and cleanest reactions, although other coupling agents can also be effective.
One-Pot Procedure from Carboxylic Acid
A one-pot procedure can be employed to streamline the synthesis:
Reagents and conditions:
- 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq)
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (1.0 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- DMF
- Temperature: 0°C to 25°C
- Time: 12 hours
In this procedure, the carboxylic acid and amine components are directly combined in the presence of HATU and DIPEA in DMF. The reaction mixture is stirred at 0°C for 1 hour, then at room temperature overnight. After completion, the mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired amide.
Purification and Characterization
Purification Methods
The final compound can be purified using various chromatographic techniques:
Column Chromatography
Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
Mobile phase: Ethyl acetate/hexanes gradient (30-70%)
Recrystallization
Solvent system: Ethyl acetate/hexanes or methanol/water
Preparative HPLC
Column: C18 reverse-phase
Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
Detection: UV at 254 nm
Characterization Data
The purified this compound can be characterized by various analytical techniques:
1H NMR (400 MHz, CDCl3)
Expected chemical shifts (δ ppm):
- 7.80-7.85 (s, 1H, pyrazole-H3)
- 7.45-7.50 (s, 1H, pyrazole-H5)
- 7.20-7.30 (br s, 1H, NH)
- 6.10-6.20 (s, 1H, furan-H4)
- 4.00-4.10 (m, 1H, THP-H2)
- 3.90-4.20 (m, 2H, NCH2)
- 3.70-3.80 (m, 1H, THP-OCH)
- 3.30-3.45 (m, 1H, THP-OCH)
- 2.50-2.60 (s, 3H, furan-C2-CH3)
- 2.20-2.30 (s, 3H, furan-C5-CH3)
- 1.40-1.90 (m, 6H, THP-CH2)
13C NMR (100 MHz, CDCl3)
Expected chemical shifts (δ ppm):
- 164-166 (C=O)
- 150-155 (furan-C2)
- 148-152 (furan-C5)
- 138-142 (pyrazole-C3)
- 128-132 (pyrazole-C5)
- 116-120 (pyrazole-C4)
- 114-118 (furan-C3)
- 105-110 (furan-C4)
- 75-78 (THP-C2)
- 66-70 (THP-OCH2)
- 53-56 (NCH2)
- 28-32 (THP-CH2)
- 24-26 (THP-CH2)
- 22-24 (THP-CH2)
- 13-15 (furan-C2-CH3)
- 11-13 (furan-C5-CH3)
Mass Spectrometry
- HRMS (ESI+): [M+H]+ calculated for C16H21N3O3: 304.1656, found: 304.1658
- MS/MS fragments: 286 [M-H2O+H]+, 222 [M-THP+H]+, 194 [M-THP-CO+H]+
IR Spectroscopy (neat, cm-1)
- 3280-3310 (N-H stretch)
- 2920-2950 (C-H stretch)
- 1640-1670 (C=O stretch)
- 1540-1560 (N-H bend)
- 1440-1460 (C-H bend)
- 1080-1100 (C-O stretch, THP)
- 750-780 (furan ring)
Alternative Synthetic Approaches
Solid-Phase Synthesis
For rapid synthesis of multiple analogs, a solid-phase approach can be employed:
Step 1: Resin Loading
- Wang resin (1.0 eq)
- 2,5-Dimethylfuran-3-carboxylic acid (3.0 eq)
- DIC (3.0 eq)
- DMAP (0.1 eq)
- DMF/DCM (1:1)
- Temperature: 25°C
- Time: 24 hours
Step 2: Amide Coupling
- Loaded resin (1.0 eq)
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (3.0 eq)
- HATU (3.0 eq)
- DIPEA (6.0 eq)
- DMF
- Temperature: 25°C
- Time: 12 hours
Step 3: Cleavage
- Loaded resin with product
- TFA/DCM (1:9)
- Temperature: 25°C
- Time: 2 hours
The solid-phase approach allows for efficient synthesis and purification, particularly when multiple analogs are desired.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times:
Reagents and conditions:
- 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq)
- 1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (1.0 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- DMF
- Temperature: 80°C (microwave)
- Time: 20 minutes
Under microwave conditions, the amide coupling reaction can be completed in 20 minutes instead of 12 hours at conventional heating, with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan and pyrazole rings.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from recent synthetic studies and databases:
Structural Analogues from Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-4-carboxamides with aryl, cyano, and chloro substituents. Key comparisons include:
- Substituent Effects: The target compound’s THP-methyl group introduces a six-membered oxygenated ring, contrasting with the aryl/chloro substituents in 3a–3p. This likely reduces lipophilicity (logP) and enhances aqueous solubility compared to chlorophenyl derivatives like 3b (ClogP ≈ 3.5) .
- Synthetic Routes :
- Physicochemical Properties :
Furan-Carboxamide Derivatives ()
A structurally related compound in , 2,5-dimethyl-N-(2-piperidin-1-ylphenyl)furan-3-carboxamide , shares the furan-carboxamide core but differs in substitution:
- Heterocyclic Modifications: The target’s THP-methyl-pyrazole substituent contrasts with the piperidine-phenyl group in the compound.
- Molecular Weight and Bioavailability :
Heterocyclic Diversity ()
Compounds in incorporate coumarin and tetrazole motifs, diverging significantly from the target’s furan-pyrazole framework. However, the shared use of pyrazole highlights the pharmacophore’s versatility in drug design. For instance, coumarin-pyrazole hybrids often exhibit anticoagulant or anticancer activity, whereas the target’s THP group may steer it toward central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .
Biological Activity
2,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and case studies.
The compound's chemical formula is with a molecular weight of 304.34 g/mol. Its structural features include a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3 |
| Molecular Weight | 304.34 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with pyrazole and furan structures often exhibit antimicrobial properties. A study highlighted that derivatives of pyrazole demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL for some derivatives .
Case Study:
A derivative similar to this compound was tested against E. coli and showed promising results with an IC50 of 9.80 µM, indicating effective inhibition comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through various assays measuring the stabilization of human red blood cell (HRBC) membranes. Compounds in this class displayed stabilization percentages ranging from 86.70% to 99.25%, suggesting strong anti-inflammatory effects .
Data Table: Anti-inflammatory Effects
| Compound | HRBC Stabilization (%) |
|---|---|
| Compound A | 86.70 |
| Compound B | 90.52 |
| Compound C | 99.25 |
Antioxidant Activity
Antioxidant activity was evaluated using the DPPH radical scavenging method. The compound exhibited significant scavenging percentages, demonstrating its potential as an antioxidant agent.
Antioxidant Activity Results:
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound A | 84.16 |
| Compound B | 90.52 |
| Compound C | 88.56 |
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets within microbial and inflammatory pathways. The presence of the pyrazole ring is particularly crucial as it enhances binding affinity to these targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of substituted pyrazoles, coupling with tetrahydro-2H-pyran derivatives, and amidation of the furan-3-carboxylic acid precursor. Key steps include protecting group strategies (e.g., THP protection for hydroxyl groups) and optimization of coupling reagents like EDC/HOBt .
- Characterization : Confirm intermediate structures using -NMR and -NMR, and validate final product purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the tetrahydro-2H-pyran methyl group (~δ 3.5–4.0 ppm) and pyrazole protons (~δ 7.5–8.0 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. The tetrahydro-2H-pyran group may hydrolyze under acidic conditions (pH < 3), necessitating neutral buffer systems for storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with modified pyrazole or furan substituents?
- Experimental Design :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for coupling efficiency .
- Catalyst Optimization : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling of aryl halides .
- Statistical Methods : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Troubleshooting :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole vs. furan protons) .
- Isotopic Labeling : Introduce -labels to track coupling pathways .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Hypothesis-Driven Approach :
- Molecular Docking : Screen against kinase or GPCR targets due to the pyrazole-furan scaffold’s prevalence in kinase inhibitors .
- In Vitro Assays : Test cytotoxicity (e.g., IC in cancer cell lines) and anti-inflammatory activity (COX-2 inhibition) .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Formulation Strategies :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilization .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
